![molecular formula C15H14O2 B1323481 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 69535-85-9](/img/structure/B1323481.png)
2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
“2,2’-Dimethylbiphenyl” is a chemical compound with the molecular formula C14H14 . It’s also known by other names such as “1,1’-Biphenyl, 2,2’-dimethyl-”, “O,O’-Bitolyl”, “2,2’-Dimethyl-1,1’-biphenyl”, “2,2’-Ditolyl”, “1-Methyl-2- (2’-methylphenyl)benzene”, “2,2’-Bitolyl”, “O,O’-Bitoluene”, and "Diphenyl, 2,2’-dimethyl-" .
Molecular Structure Analysis
The molecular structure of “2,2’-Dimethylbiphenyl” can be viewed as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The molecular weight of “2,2’-Dimethylbiphenyl” is 182.26 g/mol . It has a XLogP3-AA value of 4.3, which is a measure of its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .
Scientific Research Applications
Antibacterial Agents
The structure of 2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid has been utilized in the synthesis of derivatives with potent antibacterial activities. These derivatives have shown effectiveness against antibiotic-resistant Gram-positive and Gram-negative pathogens . The presence of electron-withdrawing groups and hydroxyl groups in the compound’s structure contributes to its antibacterial properties.
Antifungal Applications
Derivatives of this compound have also been explored for their antifungal activities. Some synthesized derivatives displayed superior antifungal activity compared to positive controls like hymexazol, indicating the potential of these compounds in treating fungal infections .
Organic Synthesis
The biphenyl structure of 2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid is valuable in organic synthesis. It can serve as a building block for creating complex organic molecules through reactions like Suzuki-coupling, which is pivotal in the pharmaceutical industry for drug development .
Analytical Chemistry
The compound’s unique structure makes it suitable as a standard in mass spectrometry for identifying and quantifying similar organic compounds. Its mass spectrum serves as a reference for comparing and analyzing the mass spectra of related substances .
Thermodynamic Research
The thermodynamic properties of 2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid are of interest in research. Data on phase changes and thermochemical behavior can inform the design of processes in chemical engineering and the development of new compounds with desired thermal properties .
Safety and Hazards
properties
IUPAC Name |
3-methyl-4-(2-methylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-4-6-13(10)14-8-7-12(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAXFOVTPCBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620377 | |
Record name | 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
69535-85-9 | |
Record name | 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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